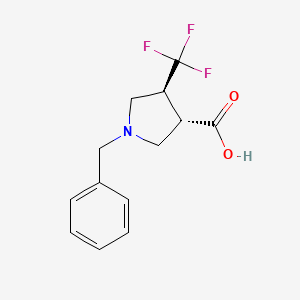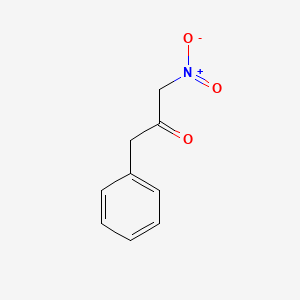
1-Nitro-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H9NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-phenylpropan-2-one can be synthesized through several methods:
Henry Reaction (Nitroaldol Reaction): This involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Nitration of 3-Phenylpropan-2-one: This method involves the nitration of 3-phenylpropan-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced with a halogen using reagents like phosphorus tribromide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Phosphorus tribromide, sodium hydroxide.
Major Products Formed:
Reduction: 1-Amino-3-phenylpropan-2-one.
Oxidation: 3-Phenylpropanoic acid.
Substitution: 1-Halo-3-phenylpropan-2-one.
Scientific Research Applications
1-Nitro-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-nitro-3-phenylpropan-2-one involves its reactivity due to the presence of both the nitro and ketone groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ketone group can undergo various transformations, including reduction and oxidation, which further contribute to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Nitro-3-phenylpropan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-nitropropene: This compound also contains a nitro group and a phenyl ring but differs in the position of the nitro group and the presence of a double bond.
3-Phenylpropan-2-one: This compound lacks the nitro group, making it less reactive in certain types of reactions.
1-Nitro-2-phenylethane: This compound has a similar structure but differs in the position of the nitro group and the length of the carbon chain.
Uniqueness: this compound is unique due to its combination of a nitro group and a ketone group attached to a phenyl ring, which imparts distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
1-nitro-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYACOSASPGZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
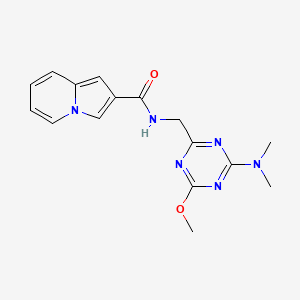
![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)
![tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate](/img/structure/B2983237.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/new.no-structure.jpg)
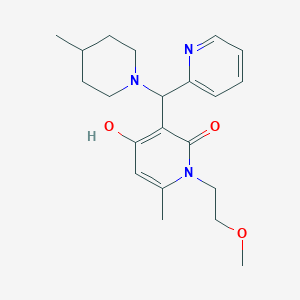
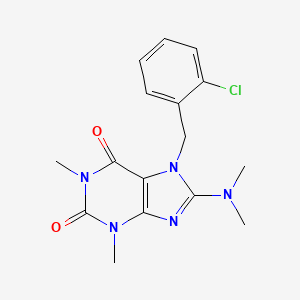
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)
